molecular formula C19H14O2 B8774362 2-(4-methoxynaphthalen-1-yl)benzofuran CAS No. 61639-30-3

2-(4-methoxynaphthalen-1-yl)benzofuran

Cat. No.: B8774362
CAS No.: 61639-30-3
M. Wt: 274.3 g/mol
InChI Key: AFNLWNQKOCZYHA-UHFFFAOYSA-N
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Description

2-(4-methoxynaphthalen-1-yl)benzofuran is an organic compound that belongs to the class of benzofurans, which are known for their diverse biological activities. This compound features a benzofuran ring fused with a methoxynaphthalene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-hydroxyphenyl ketones with appropriate naphthalene derivatives under acidic or basic conditions . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxynaphthalen-1-yl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofurans and naphthalenes, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxynaphthalen-1-yl)benzofuran involves its interaction with various molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on proteins and enzymes makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-methoxynaphthalen-1-yl)benzofuran apart from similar compounds is its unique structural combination of a benzofuran ring with a methoxynaphthalene moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.

Properties

CAS No.

61639-30-3

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

2-(4-methoxynaphthalen-1-yl)-1-benzofuran

InChI

InChI=1S/C19H14O2/c1-20-18-11-10-16(14-7-3-4-8-15(14)18)19-12-13-6-2-5-9-17(13)21-19/h2-12H,1H3

InChI Key

AFNLWNQKOCZYHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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